3-chloro-4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
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Description
3-chloro-4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound with potential applications in scientific research. This compound is also known by its chemical formula, C18H27ClFN3O3S, and is commonly referred to as CFM-2. CFM-2 is a sulfonamide-based compound that has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for further study.
Scientific Research Applications
- Application : This compound serves as an organoboron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules .
- Application : The compound can be used to prepare hydroxyphenylnaphthols via Suzuki coupling reactions, contributing to drug discovery and development .
- Application : Researchers have explored the compound’s enantioselectivity in kinetic resolution reactions, providing chiral building blocks for drug synthesis .
Suzuki–Miyaura Coupling
Hydroxyphenylnaphthols Synthesis
Enantioselective Catalysis
Protodeboronation
properties
IUPAC Name |
3-chloro-4-fluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClFN2O3S/c1-22-9-8-19-6-4-12(5-7-19)11-18-23(20,21)13-2-3-15(17)14(16)10-13/h2-3,10,12,18H,4-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVGVPXRSLSXKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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